molecular formula C6H13NO2 B156771 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine CAS No. 89584-26-9

1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine

Cat. No. B156771
CAS RN: 89584-26-9
M. Wt: 131.17 g/mol
InChI Key: VBLJBOQOZHMHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as DMDO, is a versatile reagent that can be used in a variety of chemical reactions, including oxidation, reduction, and C-N bond formation. In

Scientific Research Applications

1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and materials science. It is a powerful oxidant that can selectively oxidize a variety of functional groups, including alcohols, aldehydes, and sulfides. 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has also been used in the synthesis of natural products, pharmaceuticals, and other complex molecules.

Mechanism Of Action

The mechanism of action of 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate species that can undergo further reactions. The reaction is typically carried out in the presence of a solvent such as dichloromethane or acetonitrile, which helps to solubilize the reagents and products.

Biochemical And Physiological Effects

1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has not been extensively studied for its biochemical and physiological effects, but it is known to be a potent oxidant that can cause oxidative stress in cells. It has been shown to induce apoptosis in cancer cells and to have potential applications in cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine.

Advantages And Limitations For Lab Experiments

1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions, and it is relatively easy to synthesize. However, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine is also highly reactive and can be dangerous to handle, so it should be used with caution. Additionally, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine can be expensive to purchase, which may limit its use in some labs.

Future Directions

There are many potential future directions for research on 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine. One area of interest is the development of new synthetic methods that use 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine as a reagent. Another area of interest is the study of 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine's potential applications in drug discovery and cancer therapy. Finally, there is also potential for the use of 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine in materials science, such as in the synthesis of new polymers or nanomaterials.
Conclusion
In conclusion, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine, or 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine, is a versatile reagent that has many potential applications in scientific research. It can be synthesized using a simple one-pot method and has been used in a variety of chemical reactions, including oxidation, reduction, and C-N bond formation. While its biochemical and physiological effects are not well understood, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has shown promise in cancer therapy and drug discovery. With further research, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine may prove to be a valuable tool in the fields of organic synthesis, materials science, and medicine.

Synthesis Methods

1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine can be synthesized using a simple one-pot method from commercially available starting materials. The synthesis involves the reaction of formaldehyde, dimethylamine, and anhydrous dioxolane in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a colorless oil that can be purified by distillation or column chromatography.

properties

CAS RN

89584-26-9

Product Name

1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C6H13NO2/c1-7(2)3-6-4-8-5-9-6/h6H,3-5H2,1-2H3

InChI Key

VBLJBOQOZHMHGR-UHFFFAOYSA-N

SMILES

CN(C)CC1COCO1

Canonical SMILES

CN(C)CC1COCO1

synonyms

1-(1,3-Dioxolan-4-yl)-N,N-dimethylmethanamine

Origin of Product

United States

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